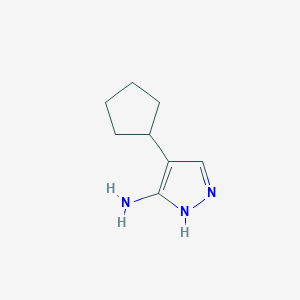

4-Cyclopentyl-1H-pyrazol-3-amine

説明

特性

IUPAC Name |

4-cyclopentyl-1H-pyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c9-8-7(5-10-11-8)6-3-1-2-4-6/h5-6H,1-4H2,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVDCPYPHLFSPOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=C(NN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635005 | |

| Record name | 4-Cyclopentyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

673475-75-7 | |

| Record name | 4-Cyclopentyl-1H-pyrazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=673475-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyclopentyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Foundational Synthetic Routes to the Pyrazole (B372694) Scaffold

The pyrazole ring is a fundamental heterocyclic motif, and its synthesis has been extensively studied. Three primary strategies are commonly employed for the construction of this five-membered ring system.

Cyclocondensation Reactions with Hydrazine (B178648) Derivatives

The most classical and widely used method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. nih.govyoutube.com This approach, often referred to as the Knorr pyrazole synthesis, involves the reaction of a β-diketone, β-ketoester, or β-ketonitrile with hydrazine or a substituted hydrazine. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the pyrazole ring.

The versatility of this method allows for the synthesis of a wide array of substituted pyrazoles by varying the substituents on both the 1,3-dicarbonyl compound and the hydrazine. For instance, the use of substituted hydrazines (e.g., phenylhydrazine, methylhydrazine) allows for the introduction of a substituent at the N1 position of the pyrazole ring. The choice of the 1,3-dicarbonyl precursor directly dictates the substitution pattern at positions 3 and 5 of the resulting pyrazole.

A key challenge in the reaction with unsymmetrical 1,3-dicarbonyl compounds is controlling the regioselectivity of the cyclization, which can lead to a mixture of constitutional isomers. The reaction conditions, including solvent and catalyst, can significantly influence the regiochemical outcome.

1,3-Dipolar Cycloaddition Strategies

The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile provides another powerful and atom-economical route to the pyrazole nucleus. nih.govyoutube.com In this context, diazo compounds are commonly employed as the 1,3-dipole precursor, which react with alkynes or alkenes as the dipolarophile. rsc.org

The reaction of a diazo compound with an alkyne directly yields a pyrazole. When an alkene is used as the dipolarophile, a pyrazoline is initially formed, which can then be oxidized to the corresponding pyrazole. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of the substituents on both the diazo compound and the dipolarophile.

This strategy offers a high degree of flexibility in accessing diverse pyrazole derivatives, as a wide range of diazo compounds and alkynes/alkenes are readily available or can be synthesized. mdpi.com

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), in which three or more reactants combine in a one-pot process to form a single product, have emerged as a highly efficient and convergent strategy for the synthesis of complex molecules, including pyrazoles. nih.govnih.govbeilstein-journals.org These reactions offer several advantages over traditional multi-step syntheses, such as reduced reaction times, lower costs, and increased sustainability.

Several MCRs have been developed for the synthesis of pyrazoles. A common approach involves the in-situ generation of a 1,3-dielectrophile, which then undergoes cyclocondensation with a hydrazine derivative. For example, a three-component reaction of an aldehyde, an active methylene (B1212753) compound (e.g., malononitrile), and a hydrazine can lead to highly substituted pyrazoles. derpharmachemica.com Four-component reactions, often involving an additional β-ketoester, can provide access to even more complex pyrazole-fused heterocyclic systems. mdpi.com

The design of MCRs for pyrazole synthesis often leverages the principles of both cyclocondensation and cycloaddition reactions, providing a versatile platform for the rapid generation of molecular diversity.

Targeted Synthesis of 4-Cyclopentyl-1H-pyrazol-3-amine and Substituted Analogs

The specific synthesis of this compound requires careful consideration of the regioselective introduction of the cyclopentyl and amine groups onto the pyrazole core.

Regioselective Synthesis of 4-Aminopyrazoles

The synthesis of 4-aminopyrazoles can be achieved through several methods. One common strategy involves the reduction of a corresponding 4-nitropyrazole. The nitro group can be introduced at the 4-position of the pyrazole ring through electrophilic nitration. Subsequent reduction of the nitro group, typically using catalytic hydrogenation or metal-acid combinations, affords the desired 4-aminopyrazole.

Another approach involves the cyclization of precursors that already contain a nitrogen functionality destined to become the 4-amino group. For instance, the reaction of α-haloketones with 3-oxo-2-arylhydrazononitriles can lead to the formation of 4-aminopyrazoles.

The synthesis of a related compound, 3-Amino-1-cyclopentyl-1H-pyrazole-4-carboxylic acid amide, has been reported starting from ethyl 5-amino-1-cyclohexyl-pyrazole-4-carboxylate. chemicalbook.com The experimental procedure details the treatment of the starting material with sulfuric acid followed by ammonia (B1221849) to yield the desired product, suggesting a potential route for obtaining the 1-cyclopentyl-3-aminopyrazole scaffold. chemicalbook.com

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Ethyl 5-amino-1-cyclohexyl-pyrazole-4-carboxylate | 1. H₂SO₄, 20°C, 2h; 2. Concentrated NH₄OH | 3-Amino-1-cyclopentyl-1H-pyrazole-4-carboxylic acid amide | 82% | chemicalbook.com |

Table 1: Synthesis of a 3-Amino-1-cyclopentyl-1H-pyrazole derivative.

Specific Pathways for Introducing the Cyclopentyl Moiety

The introduction of the cyclopentyl group can be accomplished at different stages of the synthesis. One strategy involves starting with a precursor that already contains the cyclopentyl moiety. For example, the cyclocondensation of a cyclopentyl-substituted 1,3-dicarbonyl compound with a suitable hydrazine derivative could directly lead to a cyclopentyl-substituted pyrazole. Specifically, the reaction of a cyclopentyl-β-ketonitrile with hydrazine would be a plausible route to a 3-amino-5-cyclopentylpyrazole.

Alternatively, the cyclopentyl group can be introduced onto a pre-formed pyrazole ring. A positional isomer of the target compound, 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine, has been synthesized, where the cyclopentyl group is at the N1 position. The synthesis of this class of compounds can involve the reaction of a halogenated pyrazole precursor with cyclopentylamine (B150401) via a Buchwald-Hartwig amination or an Ullmann-type coupling. While this introduces the cyclopentyl group at the nitrogen atom, similar transition-metal-catalyzed cross-coupling reactions could potentially be adapted to introduce a cyclopentyl group at a carbon atom of the pyrazole ring, provided a suitable halogenated pyrazole and a cyclopentyl-metal reagent are used.

Direct methods for the introduction of a cyclopentyl group at the C4 position of a pyrazole are less commonly reported. However, the general principles of electrophilic substitution on the pyrazole ring, which preferentially occurs at the C4 position, could be explored. Friedel-Crafts type reactions with a suitable cyclopentyl electrophile might offer a potential, albeit challenging, route.

| Precursor Type | Reaction Type | Key Reagents | Resulting Moiety |

| Cyclopentyl-β-ketonitrile | Cyclocondensation | Hydrazine | 3-Amino-5-cyclopentylpyrazole |

| Halogenated pyrazole | Buchwald-Hartwig/Ullmann Coupling | Cyclopentylamine, Pd or Cu catalyst | N1-Cyclopentylpyrazole |

Table 2: Potential strategies for the introduction of the cyclopentyl group.

Preparation of Functionalized this compound Derivatives

The synthesis of functionalized this compound derivatives can be achieved through several strategic approaches, primarily by constructing the pyrazole ring with the desired substituents already in place. One of the most common methods for synthesizing 3-aminopyrazoles involves the condensation of a hydrazine with a β-ketonitrile. chim.it In this approach, a hydrazone is initially formed through a nucleophilic attack of the hydrazine onto the carbonyl group, followed by cyclization through the addition of the other nitrogen atom of the hydrazine to the nitrile carbon. chim.it

To obtain 4-substituted-3-aminopyrazoles, the Knorr pyrazole synthesis can be employed, which involves the condensation of a hydrazine and a 1,3-dicarbonyl derivative. chim.it For instance, a library of 4-aminopyrazoles has been synthesized from Ugi adducts, which are α-acylamino amides, showcasing the versatility of this method. chim.it

Another strategy involves the reaction of α,β-unsaturated nitriles with hydrazines. This method is particularly useful as it allows for the introduction of various functionalities. The regioselectivity of the reaction with monosubstituted hydrazines can be controlled by the reaction conditions. For example, microwave-assisted synthesis using acetic acid in toluene (B28343) can favor the formation of 5-aminopyrazoles, while sodium ethoxide in ethanol (B145695) can lead to 3-aminopyrazoles. chim.it

Furthermore, functionalized pyrazoles can be synthesized via post-functionalization reactions. For example, 4-functionalized pyrazoles can be obtained through oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. beilstein-journals.org This metal-free approach proceeds through the in-situ generation of a reactive thio/selenocyanogen chloride, which then undergoes electrophilic substitution onto the pyrazole skeleton. beilstein-journals.org

Advanced and Sustainable Synthetic Strategies for Pyrazole Derivatives

The synthesis of pyrazole derivatives has significantly benefited from the development of advanced and sustainable techniques that offer improved efficiency, safety, and environmental friendliness over traditional methods.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) has become a prominent technique for the rapid and efficient synthesis of pyrazole derivatives. medicaljournalshouse.commedicaljournalshouse.com This method dramatically reduces reaction times from hours to minutes and often leads to higher yields and cleaner reactions compared to conventional heating. medicaljournalshouse.commedicaljournalshouse.comrsc.org MAOS can be conducted under solvent-free conditions or in environmentally benign solvents like water or ethanol, aligning with the principles of green chemistry. rsc.orggsconlinepress.com

For example, the condensation of hydrazine derivatives with β-keto esters to form pyrazolones has been achieved in good to excellent yields within minutes using microwave irradiation without any solvent. researchgate.net Similarly, the synthesis of 1-aroyl-3,5-dimethyl-1H-pyrazoles from carbohydrazide (B1668358) derivatives and 2,4-pentanedione in ethanol under microwave irradiation (270 W) was completed in 3-5 minutes with yields ranging from 82-98%. rsc.org

| Reactants | Conditions | Product | Yield (%) | Reference |

| Quinolin-2(1H)-one-based α,β-unsaturated ketones and arylhydrazines | Acetic acid, 360 W, 120 °C, 7–10 min | Quinolin-2(1H)-one-based pyrazole derivatives | 68–86 | rsc.org |

| Carbohydrazide derivatives and 2,4-pentanedione | Ethanol, 270 W, 3–5 min | 1-Aroyl-3,5-dimethyl-1H-pyrazoles | 82–98 | rsc.org |

| Substituted phenyl carbamide and acetyl acetone | Methanol, HCl (cat.), reflux 12h (conventional) | Substituted 1-Benzoyl-3, 5-dimethyl pyrazole | 36.9-48.6 | medicaljournalshouse.com |

| Substituted phenyl carbamide and acetyl acetone | Microwave, 4-7 min | Substituted 1-Benzoyl-3, 5-dimethyl pyrazole | 54-81 | medicaljournalshouse.com |

| Hydrazine derivatives and β-keto esters | Solvent-free, microwave | Pyrazolone derivatives | Good-Excellent | nih.gov |

Ultrasound-Mediated Synthesis

Ultrasound irradiation is another energy-efficient technique that accelerates the synthesis of pyrazole derivatives. rsc.org It provides an alternative to conventional heating and is particularly useful for reactions requiring milder conditions. rsc.org The use of ultrasound can lead to shorter reaction times and higher yields, often under catalyst-free and environmentally friendly conditions. nih.gov

A notable example is the one-pot, multicomponent reaction of aromatic aldehydes, hydrazine monohydrate, ethyl acetoacetate, and malononitrile (B47326) in water under ultrasound irradiation, which affords pyrazoles with highly selective conversion and no byproducts. nih.gov This protocol also has the advantage of avoiding traditional chromatographic purification steps. nih.gov The synthesis of pyrano[2,3-c]pyrazoles has been successfully achieved using Mn-doped ZrO2 as an efficient and reusable catalyst under ultrasound mediation in aqueous ethanol, resulting in excellent yields (88-98%). researchgate.net

| Reactants | Conditions | Product | Yield (%) | Reference |

| Aromatic aldehydes, hydrazine monohydrate, ethyl acetoacetate, malononitrile | Water, ultrasound irradiation | Pyrazole derivatives | High | nih.gov |

| Hydrazine derivatives and β-keto esters | Solvent-free, ultrasound irradiation | Pyrazolone derivatives | Good-Excellent | nih.gov |

| Dimethylacetylenedicarboxylate/ethyl acetoacetate, hydrazine hydrate, malononitrile, aromatic aldehyde | 2% Mn/ZrO2 catalyst, aqueous ethanol (1:1), 40 kHz ultrasound, room temp. | Pyrano[2,3-c]pyrazole derivatives | 88-98 | researchgate.net |

Flow Chemistry Applications in Pyrazole Synthesis

Flow chemistry has emerged as a powerful tool for the synthesis of pyrazoles, offering enhanced control over reaction parameters, improved safety, and better scalability compared to batch processes. scilit.comresearchgate.netmdpi.com This technology allows for the efficient synthesis of a wide range of pyrazole derivatives by passing reagents through a heated and pressurized reactor system. mdpi.comgalchimia.com

An efficient two-step flow process for a library of pyrazoles involves the initial condensation of an acetophenone (B1666503) with dimethylformamide dimethyl acetal (B89532) (DMADMF) to form an enaminone, followed by a second condensation with hydrazine. galchimia.com This tandem reaction, conducted in a system of a stainless-steel coil and a glass mixer-chip at elevated temperatures (150-170 °C), allows for short residence times and high yields. galchimia.com Continuous flow has also been utilized for the synthesis of 3,5-disubstituted pyrazoles via a copper-catalyzed alkyne homocoupling followed by a Cope-type hydroamination with hydrazine. rsc.org

| Reactants | Conditions | Product | Yield (%) | Reference |

| Acetophenones and DMADMF, then hydrazine | DMF, 170 °C (coil), 150 °C (chip), flow rate 0.5-1.0 mL/min | Substituted pyrazoles | High | galchimia.com |

| Terminal aryl alkynes, n-BuLi, acyl chloride derivatives, then hydrazine | Flow process, ~70 min residence time | 3,5-Di- and 1,3,5-trisubstituted pyrazoles | 20-77 | mdpi.com |

| Vinylidene keto ester intermediates and hydrazine derivatives | Flow setup | Pyrazole-4-carboxylate derivatives | 62-82 | mdpi.com |

| Terminal alkynes and hydrazine monohydrate | Two-step flow, copper-catalyzed homocoupling then Cope-type hydroamination | 3,5-Disubstituted pyrazoles | 84-90 | mdpi.com |

Green Chemistry Approaches (e.g., Aqueous Media, Catalyst-Free Reactions)

Green chemistry principles are increasingly being applied to the synthesis of pyrazoles, focusing on the use of environmentally benign solvents like water, solvent-free conditions, and catalyst-free reactions to minimize waste and environmental impact. gsconlinepress.comnih.gov

The synthesis of pyranopyrazoles has been achieved through microwave irradiation in dry ethanol with a piperidine (B6355638) catalyst, completing in just 2-8 minutes. gsconlinepress.com A combination of microwave and ultrasound irradiation has been shown to be highly effective for the synthesis of pyranopyrazoles in aqueous media. gsconlinepress.com Catalyst-free multicomponent reactions in water under ultrasonic irradiation represent a particularly green and efficient method for producing pyrazoles. medicaljournalshouse.comnih.gov Additionally, solvent-free condensation of diketones and hydrazines at room temperature, sometimes with a catalytic amount of acid, provides high yields of pyrazole derivatives.

| Approach | Reactants | Conditions | Product | Reference |

| Aqueous Media | Pyrazolone, aldehyde, malononitrile | Water, piperazine (B1678402) catalyst, microwave/ultrasound | Pyranopyrazoles | gsconlinepress.com |

| Catalyst-Free | Aromatic aldehydes, hydrazine monohydrate, ethyl acetoacetate, malononitrile | Water, ultrasound irradiation | Pyrazole derivatives | nih.gov |

| Solvent-Free | Diketone and hydrazine | Room temperature, catalytic H₂SO₄ | Pyrazole derivatives | |

| Green Synthesis | Various pyrazoles and chitosan (B1678972) | Ceric ammonium (B1175870) nitrate (B79036) (CAN) in PEG400, 80°C, 20 min | N-pyrazole amino chitosan derivatives | nih.gov |

Post-Synthetic Modifications and Derivatization Strategies

The this compound scaffold offers multiple sites for post-synthetic modifications, allowing for the generation of diverse derivatives. The amino group at the C3 position and the NH group at the N1 position are primary sites for derivatization.

The amino group can readily undergo acylation, and carbamoylation reactions. researchgate.net For instance, reaction with acid chlorides or isothiocyanates in a suitable solvent like acetonitrile (B52724) leads to the formation of N-(pyrazol-5-yl)amides and N-(pyrazol-5-yl)thioureas, respectively. researchgate.net

The pyrazole ring itself can be functionalized. For example, the C4 position is susceptible to electrophilic substitution reactions. mdpi.com A Vilsmeier-Haack reaction using reagents like POCl₃ and DMF can introduce a formyl group at the C4 position of the pyrazole ring. mdpi.comnih.gov Furthermore, iodine-mediated reactions can be used to introduce substituents at the C4 position. nih.gov

Transition-metal-catalyzed cross-coupling reactions are also powerful tools for derivatizing the pyrazole core. For instance, N-arylation of the pyrazole can be achieved via palladium-catalyzed reactions. chim.it These post-synthetic modifications are crucial for exploring the structure-activity relationships of pyrazole-based compounds in various applications. researchgate.net

Functionalization of the Amine Group at Position 3

The primary amine at the C3 position of the pyrazole ring is a versatile functional handle for a wide array of chemical transformations. Its nucleophilicity allows for the introduction of diverse substituents, significantly altering the molecule's steric and electronic properties.

One of the most common transformations is acylation to form amides. For instance, coupling 4-nitropyrazole-3-carboxylic acid with various amines, followed by reduction of the nitro group, is a strategy to produce 1H-pyrazole-3-carboxamide derivatives. acs.org This highlights the amine group's utility in building larger, more complex structures.

The amine group also serves as a key nucleophile in cyclization reactions to construct fused heterocyclic systems. A prominent example is its reaction with 1,3-dicarbonyl compounds or their equivalents to form pyrazolo[3,4-b]pyridines. In these reactions, the 3-aminopyrazole (B16455) acts as a 1,3-dinucleophile, reacting with a 1,3-bielectrophile to build the pyridine (B92270) ring. The reaction mechanism can proceed through a Michael addition followed by an attack of the amino group on a carbonyl, subsequent water elimination, and aromatization.

Another important reaction is the formation of Schiff bases (imines) through condensation with aldehydes and ketones. These imines can be further reduced, for example with sodium borohydride, to yield stable secondary amines, providing another route to elaborate the structure. For example, 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes react with benzylamine (B48309) to form a Schiff base, which is then reduced to the corresponding N-benzyl-methanamine derivative. nih.gov

| Reaction Type | Reagents/Conditions | Product Type |

| Acylation | Acid chlorides, Carboxylic acids (with coupling agents) | Amides (e.g., Carboxamides) |

| Cyclization | 1,3-Dicarbonyl compounds, α,β-Unsaturated ketones | Fused heterocycles (e.g., Pyrazolo[3,4-b]pyridines) |

| Schiff Base Formation | Aldehydes, Ketones | Imines |

| Reductive Amination | Aldehyde/Ketone, followed by a reducing agent (e.g., NaBH₄) | Secondary or Tertiary Amines |

Modifications and Substitutions on the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle, and its reactivity allows for various substitutions, primarily through electrophilic aromatic substitution and N-alkylation/arylation. The existing substituents on this compound direct where these modifications occur.

The pyrazole ring is considered a π-excessive system, making it reactive toward electrophiles. Electrophilic substitution typically occurs at the C4 position if it is unsubstituted. However, in the parent compound of interest, this position is already occupied by the cyclopentyl group. The next most reactive position for electrophilic attack is C5. Common electrophilic substitution reactions include:

Nitration : Introduction of a nitro group (-NO2) onto the ring, often using nitric acid. This group can then be reduced to an amine, providing another handle for functionalization.

Halogenation : Introduction of halogen atoms (Cl, Br, I) using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine.

Formylation : The Vilsmeier-Haack reaction, using reagents like phosphorus oxychloride (POCl3) and dimethylformamide (DMF), can introduce a formyl group (-CHO) at the C4 position of an unsubstituted pyrazole.

The nitrogen atoms of the pyrazole ring can also be functionalized. The N1 position, if unsubstituted, is readily alkylated or arylated. This is a common strategy to block potential tautomerization and introduce diversity. For instance, the synthesis of 1-cyclopentyl-3-nitro-1H-pyrazol-4-amine involves the initial formation of a cyclopentyl-substituted pyrazole ring.

| Modification Type | Position(s) | Common Reagents | Resulting Functional Group |

| N-Alkylation/Arylation | N1 | Alkyl halides, Aryl boronic acids (coupling) | N-Substituted Pyrazole |

| Nitration | C5 | HNO₃/H₂SO₄ | Nitro (-NO₂) |

| Halogenation | C5 | NBS, NCS, I₂ | Halogen (Br, Cl, I) |

| Reduction of Nitro Group | C5 (if nitrated) | H₂, Pd/C; Fe/HCl | Amine (-NH₂) |

Chemical Modifications of the Cyclopentyl Moiety

Modifying the saturated cyclopentyl ring presents a significant synthetic challenge due to the inertness of its C(sp³)–H bonds. Unlike the aromatic pyrazole ring, the cyclopentyl group lacks inherent reactivity. However, advancements in modern synthetic chemistry, particularly in C–H functionalization, have opened new avenues for its modification. nih.govrsc.org

These "late-stage functionalization" (LSF) strategies are crucial in drug discovery for fine-tuning the properties of a lead compound without altering its core structure. nih.govacs.org Methods applicable to the cyclopentyl moiety include:

Radical Halogenation : Free-radical reactions, often initiated by UV light, can introduce a halogen atom onto the cyclopentyl ring. This halogen can then serve as a handle for subsequent nucleophilic substitution or cross-coupling reactions.

Directed C–H Activation : This powerful strategy uses a directing group on the molecule (potentially the pyrazole nitrogen or the amine) to guide a transition metal catalyst (commonly palladium, rhodium, or ruthenium) to a specific C–H bond on the cyclopentyl ring. nih.gov This allows for site-selective introduction of aryl, alkyl, or other functional groups. While challenging, methods for the γ-C–H functionalization of cycloalkanes have been developed. nih.gov

Photoredox Catalysis : Visible-light photoredox catalysis can generate radical intermediates under mild conditions, enabling the functionalization of unactivated C–H bonds.

These advanced methods allow for the diversification of the cyclopentyl portion of the molecule, which can be critical for modulating properties such as lipophilicity, metabolic stability, and binding interactions.

| Modification Approach | General Concept | Potential Transformation |

| Radical Halogenation | Introduction of a halogen via a free-radical chain reaction. | Cyclopentyl-H → Cyclopentyl-Br |

| Directed C–H Functionalization | A directing group guides a metal catalyst to a specific C–H bond for cleavage and coupling. | Cyclopentyl-H → Cyclopentyl-Aryl |

| Photoredox Catalysis | Visible light and a photocatalyst generate radicals to functionalize C–H bonds. | Introduction of various functional groups (e.g., trifluoromethyl, amino). |

Preclinical Pharmacological Investigations and Biological Activities

In Vitro Biological Activity Spectrum of Pyrazole (B372694) Derivatives

The versatility of the pyrazole ring allows for substitutions that yield compounds with a wide range of biological actions. nih.govmdpi.com Researchers have explored this chemical diversity to develop potent and selective agents for various therapeutic targets. researchgate.netacademicstrive.com

Pyrazole derivatives are well-documented as inhibitors of various enzymes critical to disease pathways.

Protein Kinases: The pyrazole structure is a key feature in many protein kinase inhibitors used in targeted cancer therapy. mdpi.com For instance, N-(1H-pyrazol-3-yl)pyrimidin-4-amine has been used as a scaffold to develop inhibitors of Cyclin-Dependent Kinases (CDKs), such as CDK16. nih.gov Modifications of this scaffold have led to compounds with high cellular potency for the PCTAIRE kinase family. nih.gov Similarly, pyrazole-based compounds have been identified as potent inhibitors of Aurora kinases, which are crucial for cell division. mdpi.com Some pyrazolo[4,3-c]pyridine derivatives have shown inhibitory activity against CDK2. mdpi.com The pyrazole motif is also present in inhibitors of Salt-Inducible Kinases (SIKs), with some compounds showing dual inhibitory action against SIK2 and SIK3. acs.org

Cyclooxygenase (COX): Many pyrazole derivatives exhibit anti-inflammatory properties by inhibiting COX enzymes. nih.govnih.gov Commercially available non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib, Phenylbutazone, and Ramifenazone feature a pyrazole core and are known for their COX-2 inhibitory activity. nih.govnih.gov Studies on newly synthesized N1-substituted pyrazoles have demonstrated preferential selectivity toward COX-2. tandfonline.com

Carbonic Anhydrases (CA): Certain pyrazole analogs have been shown to be effective inhibitors of human carbonic anhydrase (hCA) isoforms. For example, pyrazole derivatives with two bromophenyl substitutions have demonstrated potent inhibition of hCA I and II. nih.gov

Other Enzymes: Pyrazole-based compounds have been tested against a variety of other enzymes. Some derivatives have been identified as selective inhibitors of urease and butyrylcholinesterase. researchgate.net Additionally, pyrazole analogs have shown inhibitory activity against α-glycosidase, an enzyme relevant to metabolic disorders, and acetylcholinesterase (AChE), a target in neurodegenerative diseases. nih.gov The fusion of a second ring to the pyrazole, as in indazole, has been shown to significantly increase the potency of inhibition against Cytochrome P450 2E1 (CYP2E1). nih.gov

Table 1: Enzyme Inhibition by Various Pyrazole Derivatives

| Pyrazole Derivative Class | Target Enzyme(s) | Key Findings | Reference(s) |

|---|---|---|---|

| N-(1H-pyrazol-3-yl)pyrimidin-4-amines | CDK16, PCTAIRE family | High cellular potency (EC50 = 33 nM for CDK16). | nih.gov |

| Pyrazolo[4,3-c]pyridines | CDK2 | Significant inhibition with IC50 values in the low micromolar range. | mdpi.com |

| N1-substituted pyrazoles | COX-2 | Preferentially selective agents toward COX-2, with up to 90.40% anti-inflammatory inhibition. | tandfonline.com |

| Pyrazole-based heterocycles | Urease, Butyrylcholinesterase | Found to be selective inhibitors. | researchgate.net |

| Bromophenyl-substituted pyrazoles | Carbonic Anhydrase (hCA I & II) | Potent inhibition with IC50 values of 0.93 nM and 0.75 nM, respectively. | nih.gov |

The therapeutic potential of pyrazole derivatives is frequently assessed using cell-based assays to measure their effects on cell proliferation, viability, and receptor interactions.

Antiproliferative and Cytotoxic Activity: A vast body of research demonstrates the antiproliferative effects of pyrazole compounds across numerous cancer cell lines. mdpi.comresearchgate.net For example, a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives showed interesting growth inhibitory effects against MCF-7 breast cancer cells. nih.gov Substituted aryl urea (B33335) derivatives of pyrimidine-pyrazole revealed potent antiproliferative activity against four human cancer cell lines (MCF7, A549, Colo205, and A2780) with IC50 values as low as 0.01 µM. mdpi.com Similarly, certain pyrazole-4-sulfonamide derivatives have been tested for their in vitro antiproliferative activity against U937 cells. acs.org In some cases, pyrazole derivatives have shown selective cytotoxicity against cancer cells while being non-toxic to normal cell lines. mdpi.comnih.gov

Receptor Binding and Functional Assays: Pyrazole derivatives can modulate cellular responses by interacting with specific receptors. Small molecule inhibitors containing a pyrazole core have been identified as inhibitors of phagocytosis of opsonized red blood cells by monocytes, a process relevant to autoimmune disorders like immune thrombocytopenia (ITP). acs.org These compounds are believed to exert their effects through interactions within cellular pathways that regulate phagocytosis. acs.org

Table 2: Antiproliferative Activity of Selected Pyrazole Derivatives

| Pyrazole Derivative | Cell Line(s) | Activity (IC50) | Reference(s) |

|---|---|---|---|

| Substituted aryl urea of pyrimidine-pyrazole | MCF7, A549, Colo205, A2780 | 0.01 to 0.65 µM | mdpi.com |

| Pyrazolo[4,3-c]pyridine derivative | MCF7, HepG2, HCT116 | 1.937 to 3.695 µg/mL | mdpi.com |

| Pyrazole-based hybrid heteroaromatics | A549 (lung cancer) | 42.79 and 55.73 μM | mdpi.com |

| N-(1H-pyrazol-3-yl)quinazolin-4-amine | PANC-1 (pancreatic cancer) | Elicited selective cytotoxic activity. | nih.gov |

Beyond enzyme inhibition and antiproliferative effects, the pyrazole scaffold is associated with a range of other important pharmacological activities.

Anti-inflammatory Activity: As mentioned, the anti-inflammatory properties of pyrazoles are well-established, largely due to their ability to inhibit COX enzymes. nih.govnih.gov Numerous novel pyrazole series have been synthesized and shown to possess significant anti-inflammatory effects in preclinical models, sometimes comparable to standard drugs like diclofenac (B195802) and indomethacin. nih.govnih.gov

Antimicrobial Activity: Pyrazole derivatives have demonstrated broad-spectrum antimicrobial activity. nih.govmdpi.com Different series of pyrazole compounds have shown potency against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA, with Minimum Inhibitory Concentration (MIC) values as low as 0.25 µg/mL. nih.govnih.govnih.gov Some pyrazole-thiazole hybrids are effective against S. aureus with MIC values of 1.9-3.9 µg/ml. nih.gov Antifungal activity has also been reported, with some derivatives being highly active against species like Aspergillus niger and Candida albicans. nih.govbiointerfaceresearch.com

Antioxidant Activity: Several pyrazole derivatives have been evaluated for their antioxidant properties. academicstrive.comnih.gov In some studies, pyrazoles showed higher antioxidant and ROS formation inhibition activity than reference compounds like N-acetylcysteine. researchgate.net

Biological Evaluation of 4-Cyclopentyl-1H-pyrazol-3-amine Analogs

While direct studies on this compound are not extensively published, research on its close structural analogs provides valuable insights into how the cyclopentyl group influences biological activity. Analogs include isomers and derivatives where functional groups are added or shifted on the pyrazole ring.

The potency and selectivity of pyrazole analogs are heavily influenced by the nature and position of their substituents. nih.govacs.org Research on pyrazole-based inhibitors for immune cytopenias revealed that the placement of substituents is critical. For example, a 1,5-disubstituted pyrazole was found to be a potent inhibitor of phagocytosis, while its 1,3-disubstituted regioisomer was inactive, suggesting that the steric arrangement is crucial for biological activity. acs.org In another study, the presence of neutral or electron-donating groups at the 4-position of the pyrazole ring generally resulted in better biological activity compared to analogs with electron-withdrawing groups. acs.org The evaluation of pyrazole derivatives against a panel of 60 cancer cell lines has been used to assess broad antiproliferative effects and identify potential candidates for further development. researchgate.net

When compared to other bioactive pyrazoles, the analogs of this compound demonstrate the importance of specific structural motifs for potency. For instance, in a series of small molecule inhibitors of phagocytosis, a thiophene-containing pyrazole derivative demonstrated the highest inhibition with an IC50 of 12.4 ± 2.7 μM. acs.org This was approximately 7-fold more potent than its corresponding carboxylate analog, highlighting that a methyl ester group at a specific position significantly enhances inhibitory activity compared to a carboxylic acid. acs.org This illustrates that even minor structural modifications can lead to substantial differences in biological potency when compared to other known active pyrazole compounds. researchgate.netacademicstrive.com

The therapeutic potential of pyrazole derivatives, including this compound, is extensively explored through preclinical pharmacological studies. These investigations focus on understanding how the chemical structure of these compounds influences their interaction with biological targets, a field of study known as Structure-Activity Relationship (SAR).

Structure-Activity Relationship (SAR) Studies of Pyrazole Derivatives

SAR studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of drug candidates. For pyrazole derivatives, the type and position of substituents on the pyrazole ring dramatically influence their biological efficacy. researchgate.net The pyrazole ring itself is a five-membered heterocyclic structure with two adjacent nitrogen atoms, offering multiple sites for substitution, primarily at the C3, C4, C5, and N1 positions. researchgate.net

The nature of the substituent—whether it is bulky, small, electron-donating, or electron-withdrawing—plays a critical role. For instance, studies on pyrazole-based inhibitors of meprin α, a type of metalloprotease, showed that substituting the pyrazole ring with a bulky cyclopentyl group resulted in high inhibitory activity, comparable to a phenyl group substitution. nih.gov In contrast, smaller (methyl) or more flexible (benzyl) groups at the same position led to a decrease in activity, highlighting the importance of substituent size and conformation. nih.gov

Furthermore, the electronic properties of substituents are key determinants of efficacy. In some series of pyrazole derivatives, electron-donating groups like methoxy (B1213986) moieties were found to enhance anti-inflammatory activity by enabling additional hydrogen bonding with the active sites of COX-2 enzymes. nih.gov Conversely, the presence of a strong electron-withdrawing group, such as a trifluoromethyl group on an attached phenyl ring, conferred potent anticancer activity in other pyrazole analogs. mdpi.com Halogenation also significantly impacts biological function; pyrazole compounds with fluorine substitutions on a phenyl ring have demonstrated notable antinociceptive effects. nih.gov

| Parent Scaffold/Class | Substituent | Effect on Biological Efficacy |

|---|---|---|

| 3,5-Disubstituted Pyrazole | Cyclopentyl | High inhibitory activity against meprin α, similar to a phenyl group. nih.gov |

| 3,5-Disubstituted Pyrazole | Methyl or Benzyl | Decreased inhibitory activity against meprin α compared to phenyl or cyclopentyl. nih.gov |

| Phenyl-pyrazole derivative | Trifluoromethyl (para-position) | Exhibited the most potent anticancer activity in its series. mdpi.com |

| Thiohydantoin-pyrazole hybrid | Methoxy | Conferred additional hydrogen bonding and interaction with COX-2 active sites, supporting anti-inflammatory activity. nih.gov |

| Phenyl-pyrazole derivative | Fluorine (ortho, meta, or para) | Demonstrated antinociceptive effects. nih.gov |

| Pyrazole derivative | Adamantyl | Elicited high anti-inflammatory activity. nih.gov |

Elucidation of Key Pharmacophoric Features

A pharmacophore is the specific arrangement of molecular features necessary for a drug to interact with its biological target. For pyrazole-based compounds, the pyrazole ring itself is a core pharmacophoric feature, often engaging in hydrogen bonding and π-π stacking interactions with macromolecules like enzymes and receptors.

Research has identified several key pharmacophoric arrangements that confer specific biological activities. For example, studies have shown that an aliphatic amide pharmacophore is important for the anti-microbial activities of certain pyrazole derivatives. nih.gov The combination of the pyrazole core with other heterocyclic systems can also yield potent compounds. The attachment of a thiazole (B1198619) moiety to a pyrazole ring has been shown to result in compounds with relatively high cytotoxic efficacy against certain cancer cell lines. frontiersin.org

| Key Pharmacophoric Feature | Associated Biological Activity | Example Compound Class |

|---|---|---|

| Pyrazole ring | Core scaffold for hydrogen bonding and π-π stacking. | General Pyrazole Derivatives |

| Aliphatic amide moiety | Anti-microbial activity. nih.gov | 1,5-Diaryl pyrazoles |

| Attached Thiazole moiety | Cytotoxic efficacy against cancer cells. frontiersin.org | Thiazole-pyrazole hybrids |

| N-(1H-pyrazol-3-yl)quinazolin-4-amine structure | Casein kinase 1δ/ε (CK1δ/ε) inhibition. nih.gov | Pyrazolyl-quinazolines |

Conformational Effects of the Cyclopentyl Moiety on Biological Activity

The cyclopentyl group, as seen in this compound, is a non-aromatic, lipophilic, and conformationally restrained substituent. Its specific impact on biological activity is a subject of significant interest in SAR studies.

The conformational rigidity of the cyclopentyl ring can be advantageous for biological activity. Unlike a flexible, straight-chain alkyl group which can adopt numerous conformations, the cyclopentyl group is more restricted. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to a stronger interaction.

In a study of meprin α inhibitors, the introduction of a cyclopentyl moiety onto the pyrazole core yielded a compound with inhibitory activity similar to that of a derivative bearing a phenyl group. nih.gov This suggests that the size and shape of the cyclopentyl group allow it to fit effectively into a hydrophobic pocket within the enzyme's active site. nih.gov The same study found that smaller or more flexible substituents led to reduced activity, underscoring that the defined, three-dimensional structure of the cyclopentyl group is a key contributor to its biological effect in this context. nih.gov

| Substituent at Position 3(5) of Pyrazole | Relative Inhibitory Activity (Meprin α) |

|---|---|

| Cyclopentyl | High (similar to Phenyl). nih.gov |

| Phenyl | High. nih.gov |

| Methyl | Decreased. nih.gov |

| Benzyl | Decreased. nih.gov |

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Studies of Pyrazole-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to predict the interaction between a small molecule ligand and a protein's active site.

Prediction of Binding Modes and Affinities

Molecular docking studies have been instrumental in predicting how pyrazole (B372694) derivatives, including those with a cyclopentyl group, bind to various protein targets. These studies help in understanding the binding modes and estimating the binding affinities, which are crucial for drug design and development. The goal of molecular docking is to identify the most stable binding geometry between a ligand and a protein. nih.gov

Docking simulations for pyrazole derivatives have been performed using software like AutoDock Vina to determine binding affinities and analyze interaction modes. dergipark.org.trtsijournals.com The results often include binding energy values, which indicate the stability of the ligand-protein complex. For instance, studies on various pyrazole derivatives have shown promising binding energies with targets like receptor tyrosine kinases and protein kinases. nih.gov

| Parameter | Description |

| Binding Energy | The energy released when a ligand binds to a protein's active site. A lower binding energy indicates a more stable complex. |

| Binding Mode | The specific orientation and conformation of the ligand within the protein's binding pocket. |

| Ligand Efficiency | A measure of the binding energy per heavy atom in the ligand, used to compare the efficiency of different-sized ligands. |

Identification of Key Interacting Residues in Target Proteins

A critical outcome of molecular docking is the identification of key amino acid residues within the target protein that interact with the ligand. nih.gov These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are vital for the ligand's affinity and selectivity. nih.gov For example, docking studies on pyrazole derivatives have revealed interactions with specific residues in the ATP binding site of kinases like CK1δ. nih.gov

The 4,5-dihydro-1H-pyrazole ring has been identified as an important structural feature for interaction with the COX-2 enzyme. dergipark.org.tr The analysis of these interactions provides valuable insights for optimizing the ligand's structure to enhance its binding affinity and specificity.

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic properties and reactivity of molecules.

Electronic Structure Analysis and Reactivity Prediction

Quantum chemical methods, such as Density Functional Theory (DFT), are employed to analyze the electronic structure of pyrazole derivatives. These calculations can predict the distribution of electron density, which is crucial for understanding a molecule's reactivity. The molecular electrostatic potential (MEP) map, for example, helps to visualize the electrophilic and nucleophilic sites of a molecule. nih.gov Regions with negative electrostatic potential (red color) are susceptible to electrophilic attack, while regions with positive potential (blue color) are prone to nucleophilic attack. nih.gov

The absence of an electron-withdrawing nitro group, for instance, can increase the electron density at certain positions on the pyrazole ring, thereby enhancing nucleophilicity.

In Silico ADME Prediction and Pharmacokinetic Considerations (Preclinical)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a crucial step in early-stage drug discovery to assess the pharmacokinetic properties of a compound. elsevier.com Various computational models and software are used to predict these properties.

Studies on pyrazole derivatives have utilized tools like the SwissADME server to predict their pharmacokinetic profiles. alrasheedcol.edu.iq These predictions can include gastrointestinal absorption, blood-brain barrier penetration, and drug-likeness based on rules like Lipinski's rule of five. nih.govalrasheedcol.edu.iq For example, some pyrazole derivatives have been predicted to have good oral bioavailability and gastrointestinal absorption. researchgate.net However, factors like increased molecular weight and polarity can potentially reduce membrane permeability.

| ADME Parameter | Predicted Property for some Pyrazole Derivatives | Significance |

| Gastrointestinal Absorption | High alrasheedcol.edu.iqresearchgate.net | Indicates good potential for oral administration. |

| Blood-Brain Barrier (BBB) Penetration | Often predicted to be low researchgate.net | Suggests limited effects on the central nervous system. |

| Drug-Likeness (e.g., Lipinski's Rule) | Generally compliant nih.govalrasheedcol.edu.iq | Indicates favorable physicochemical properties for a potential drug candidate. |

| Metabolism | Predicted by interaction with cytochrome P450 enzymes. | Important for determining the drug's half-life and potential drug-drug interactions. |

| Toxicity | Predictions can identify potential tumorigenic or reproductive effects. nih.govresearchgate.net | Crucial for early safety assessment. |

Computational Prediction of Absorption and Distribution Characteristics

The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are critical determinants of its ultimate utility. In silico tools can predict these characteristics for 4-Cyclopentyl-1H-pyrazol-3-amine, offering insights into its likely behavior. Web-based platforms and specialized software are often used to calculate a variety of molecular descriptors and to predict ADME parameters. nih.govchemmethod.com

A key initial step in this process is the assessment of a compound's "drug-likeness," often evaluated using established guidelines such as Lipinski's Rule of Five. nih.gov These rules consider properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. For this compound, these parameters can be readily calculated.

Further computational analysis can provide more detailed predictions of its absorption and distribution. For instance, the percentage of human intestinal absorption can be estimated, and its potential to cross the blood-brain barrier can be assessed. The interaction of the compound with plasma proteins, which affects its distribution and availability, can also be modeled. ijprajournal.com

Below is an interactive data table showcasing a hypothetical in silico ADME prediction for this compound, based on methodologies applied to other pyrazole derivatives. nih.govresearchgate.net

In Silico Metabolic Stability Assessments

The metabolic stability of a compound is a crucial factor, as it influences its half-life and duration of action. Computational models can predict the metabolic fate of this compound by identifying potential sites of metabolism and predicting its interaction with metabolic enzymes, primarily the cytochrome P450 (CYP) family. dundee.ac.uknih.gov

In silico tools can highlight which carbon or nitrogen atoms in the molecule are most susceptible to enzymatic attack, typically hydroxylation, oxidation, or other phase I metabolic reactions. nih.gov This is often achieved by calculating the activation energies for the abstraction of hydrogen atoms from different positions in the molecule. For this compound, the cyclopentyl ring and the pyrazole ring would be key areas of interest for such analysis.

Furthermore, computational models can predict whether the compound is likely to be a substrate or an inhibitor of specific CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9). This information is vital for anticipating potential drug-drug interactions. The results of such in silico assessments can guide the design of analogs with improved metabolic stability by modifying the molecule at its most metabolically labile positions. dundee.ac.uk

The following interactive table provides a hypothetical metabolic stability profile for this compound, based on common in silico assessments for drug candidates. nih.govnih.gov

De Novo Design and Virtual Screening for Novel Analogs

Building upon the foundational structure of this compound, computational techniques can be employed to design and screen novel analogs with potentially enhanced properties. De novo design algorithms can generate new molecular structures from scratch or by modifying the existing scaffold, aiming to optimize interactions with a specific biological target. nih.gov

Virtual screening offers a complementary approach, where large libraries of existing or virtual compounds are computationally evaluated for their potential to bind to a target of interest. chemmethod.comchemmethod.com This process can be either ligand-based or structure-based.

In a ligand-based approach, a pharmacophore model can be developed based on the key chemical features of this compound that are considered essential for its activity. This model, which defines the spatial arrangement of features like hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings, is then used as a query to search for molecules with a similar arrangement in a database. nih.govacs.org

Structure-based virtual screening, on the other hand, requires a three-dimensional structure of the biological target, which can be obtained through experimental methods like X-ray crystallography or homology modeling. Molecular docking simulations are then performed to predict the binding mode and affinity of a library of compounds, including novel analogs of this compound, to the target's active site. nih.gov This allows for the prioritization of compounds for synthesis and experimental testing.

The general workflow for such a computational drug design campaign would involve:

Target Identification and Preparation: Defining the biological target and obtaining its 3D structure.

Library Generation/Selection: Assembling a library of compounds for screening, which could include commercially available compounds or virtually generated analogs of this compound.

Virtual Screening: Employing high-throughput virtual screening (HTVS) to rapidly filter the library, followed by more accurate docking protocols for the most promising candidates. chemmethod.comchemmethod.com

Hit Selection and Optimization: Analyzing the top-ranked compounds for their predicted binding interactions and ADME properties, and suggesting chemical modifications to improve their profile.

Through these iterative cycles of design, screening, and evaluation, novel analogs of this compound with optimized properties can be rationally designed.

Applications in Chemical Biology and Advanced Research Tools

Pyrazole (B372694) Derivatives as Chemical Probes for Biological Systems

Chemical probes are small molecules designed to study and manipulate biological processes. The unique photophysical properties and chelating capabilities of pyrazole derivatives have made them attractive candidates for the design of such probes. nih.govrsc.org Their structure can be readily modified, allowing for the fine-tuning of properties like fluorescence, selectivity, and binding affinity for specific biological targets. researchgate.netnih.gov

Fluorescent bioimaging is a powerful technique for visualizing biological processes in real-time within living cells. nih.gov Pyrazole derivatives are notable for their role in designing fluorescent probes due to their synthetic accessibility, favorable optical properties, and inherent biocompatibility. nih.govbenthamdirect.com These probes can be engineered to detect specific ions, molecules, or changes in the cellular environment, such as pH. nih.gov

Researchers have developed a variety of fluorescent probes based on the pyrazole scaffold. These probes often work on a "turn-on" or "turn-off" mechanism, where fluorescence is either initiated or quenched upon binding to a specific analyte. nih.gov For example, a coumarin-pyrazole derivative was designed as a chemodosimeter for chromium (Cr³⁺), exhibiting a distinct change in its absorbance spectrum upon detection. rsc.org Another probe was developed for the in vivo sensing of copper (Cu²⁺), where the restriction of E/Z isomerization upon metal chelation led to a significant fluorescence enhancement. nih.gov The versatility of the pyrazole core allows for its incorporation into various molecular architectures, including those with highly conjugated systems or specific receptors, to tailor the probe for different bioimaging applications, such as labeling subcellular organelles like lysosomes or the Golgi apparatus. nih.gov

| Probe Derivative | Target Analyte | Mechanism | Application | Reference |

|---|---|---|---|---|

| Pyridine (B92270)–pyrazole derivative | Al³⁺ | Fluorescence "on-off" | Imaging in HeLa cell lysosomes | nih.gov |

| Tetrahydro-chromeno[2,3-c]pyrazole | Cu²⁺ | Fluorescence enhancement | In vivo detection of Cu²⁺ | nih.gov |

| 3-(coumarin-3-yl)pyrazole | H₂S | Stable emission | Detection of hydrogen sulfide | nih.gov |

| 4-trifluoromethylquinoline-pyrazole | pH | Strong fluorescence in acidic media | Monitoring pH changes in zebrafish | nih.gov |

The ability of the nitrogen atoms in the pyrazole ring to act as ligands for metal ions makes this scaffold highly suitable for creating chemosensors. nih.govchemrxiv.org These sensors are valuable tools for environmental monitoring and understanding the roles of ions in biological systems. rsc.org Pyrazole-based sensors have been successfully developed for a wide range of cations, anions, and neutral biomolecules. nih.gov

The design of these sensors often involves combining the pyrazole core with other functional groups that enhance complexing behavior and photophysical properties. nih.gov For instance, simple pyrazole-based sensors have been synthesized that can selectively detect and distinguish between biologically important metal ions like Zn²⁺, Cd²⁺, Fe³⁺, and Fe²⁺ through significant increases in fluorescence emission at distinct wavelengths. nih.gov One such sensor exhibited a 30-fold increase in fluorescence for Fe³⁺, with a limit of detection (LOD) as low as 0.025 μM. nih.gov Similarly, a Schiff base ligand derived from pyrazole was developed as a colorimetric sensor for Cu²⁺ ions, with a detection limit of 1.6 μM, which is well below the World Health Organization's recommended value for drinking water. rsc.org The selectivity of these sensors allows for the detection of specific ions even in the presence of other competing ions. chemrxiv.org

| Sensor Type | Target Analyte | Detection Method | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Pyridine–pyrazole derivative | Al³⁺ | Colorimetric & Fluorescent | Not specified | nih.gov |

| Simple Pyrazole Derivative | Fe³⁺ | Fluorescence "turn-on" | 0.025 μM | nih.gov |

| Simple Pyrazole Derivative | Zn²⁺ | Fluorescence "turn-on" | Not specified | nih.gov |

| Schiff base pyrazole ligand | Cu²⁺ | Colorimetric | 1.6 μM | rsc.org |

| Azido pyrazole-chalcone | I⁻ (Iodide) | Fluorescence "turn-off" | 2.5 mM | researchgate.net |

Photoaffinity labeling (PAL) is a powerful technique used to identify the biological targets of small molecules and to map their binding sites. nih.gov A typical photoaffinity probe consists of three key components: a pharmacophore that recognizes the target, a photoreactive group that forms a covalent bond upon light activation, and a reporter tag (like biotin or a fluorescent dye) for detection and isolation. nih.govmdpi.com

The pyrazole scaffold can be incorporated into the pharmacophore portion of a photoaffinity probe to target specific proteins, such as kinases or histone deacetylases. mdpi.com The versatility of pyrazole chemistry allows for the strategic placement of photoreactive groups (e.g., diazirines, benzophenones, or aryl azides) and reporter tags without compromising the probe's binding affinity for its target. mdpi.comaxispharm.com Upon irradiation with UV light, the photoreactive group generates a highly reactive species that covalently cross-links the probe to its target protein. chomixbio.com This permanent linkage enables the identification of the target protein through techniques like mass spectrometry, providing crucial insights into the molecule's mechanism of action. nih.gov

Mechanistic Insights into Biological Processes using Pyrazole Probes

Pyrazole-based probes are instrumental in elucidating the mechanisms of various biological processes. By tracking the localization and concentration of specific analytes or by identifying protein targets, these tools provide dynamic information that is often unattainable through other methods. rsc.orgresearchgate.net

For example, pyrazole derivatives have been used to study mechanisms of cell death. Certain pyrazole compounds have been shown to induce apoptosis in cancer cells by promoting the generation of reactive oxygen species (ROS). nih.gov Fluorescent probes capable of detecting ROS or monitoring changes in mitochondrial membrane potential can be used in conjunction with these pyrazole-based compounds to dissect the molecular pathways of apoptosis. nih.gov Furthermore, pyrazole derivatives designed as selective inhibitors for specific enzymes, such as cyclin-dependent kinases (CDKs), help in understanding the roles of these enzymes in cell cycle progression and cancer proliferation. nih.gov By using these molecules as probes, researchers can study the downstream effects of inhibiting a particular kinase, providing mechanistic clarity on its function in both healthy and diseased states. nih.gov

Integration of Pyrazole Scaffolds in Advanced Research Methodologies

The pyrazole scaffold is not only used to create probes but is also integrated into broader research methodologies, particularly in drug discovery and development. tandfonline.comresearchgate.net Its structural and electronic properties make it a cornerstone in the synthesis of compound libraries for high-throughput screening. mdpi.com

Computational approaches, including molecular modeling and quantitative structure-activity relationship (QSAR) studies, heavily utilize the pyrazole scaffold to design and optimize novel therapeutics. nih.govresearchgate.net These methods help predict the binding interactions of pyrazole derivatives with their targets, accelerating the drug discovery process. researchgate.net

Furthermore, advancements in synthetic chemistry, such as the development of flow chemistry techniques, have made the production of pyrazole derivatives more efficient, safer, and scalable. mdpi.com This allows for the rapid generation of diverse pyrazole-based molecules for various research applications, from fundamental biological investigation to the development of new agrochemicals and materials. researchgate.netmdpi.com The integration of the pyrazole scaffold into these advanced synthetic and computational platforms underscores its enduring importance as a versatile tool in modern chemical and biological research. researchgate.net

Q & A

(Basic) What are the optimal synthetic routes for 4-Cyclopentyl-1H-pyrazol-3-amine, and how can reaction conditions be systematically optimized?

Methodological Answer:

The synthesis of this compound typically involves cyclocondensation and functionalization steps. Key strategies include:

- Catalytic Systems : Use of copper(I) bromide (CuBr) and cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) at 35°C for cross-coupling reactions, achieving moderate yields (~17–20%) .

- Solvent-Free Approaches : One-pot condensation under solvent-free conditions improves atom economy and scalability, as demonstrated in analogous pyrazole-amine syntheses .

- Multi-Step Optimization : Sequential steps (cyclization, formylation, oxidation) with intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride can enhance regioselectivity .

Optimization Tools : Factorial design (e.g., varying temperature, catalyst loading, and solvent polarity) helps identify critical variables. Virtual simulations via chemical software pre-screen conditions to minimize trial runs .

(Basic) What spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : NMR (400 MHz, CDCl₃) identifies amine protons (δ 8.87 ppm) and cyclopentyl CH₂ groups (δ 1.5–2.1 ppm). NMR confirms sp³ carbons (cycloalkane) and pyrazole ring carbons .

- X-Ray Crystallography : Single-crystal analysis (R factor = 0.031) resolves bond lengths (mean C–C = 0.002 Å) and confirms stereochemistry, as applied to structurally similar pyrazole derivatives .

- HRMS (ESI) : Molecular ion peaks (e.g., m/z 215 [M+H]⁺) validate molecular weight and purity .

(Advanced) How can researchers address contradictions in biological activity data for this compound analogs?

Methodological Answer:

Contradictions often arise from assay variability or structural nuances. Mitigation strategies include:

- Standardized Assays : Replicate in vitro antibacterial tests (e.g., MIC against S. aureus) under controlled pH and temperature .

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., fluorophenyl vs. methoxyphenyl groups) on CCK1 receptor antagonism to isolate key pharmacophores .

- Theoretical Modeling : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with bioactivity trends .

(Advanced) What strategies enable the design of this compound hybrids for targeted therapeutic applications?

Methodological Answer:

- Triazole-Pyrazole Hybrids : Click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) links 1H-pyrazol-3-amine to triazole moieties, enhancing solubility and binding affinity .

- Functionalization via Cross-Coupling : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at the pyrazole C4 position to modulate pharmacokinetics .

- Prodrug Design : Acylation of the amine group (e.g., with benzoyl chlorides) improves metabolic stability, as seen in similar pyrazole derivatives .

(Advanced) How can factorial design improve experimental workflows for synthesizing this compound derivatives?

Methodological Answer:

- Variable Screening : Full factorial designs (2) test factors like reaction time (24–48 hrs), temperature (25–50°C), and solvent polarity (DMSO vs. DMF) .

- Response Surface Methodology (RSM) : Central Composite Design (CCD) models interactions between catalyst concentration and yield, identifying optimal conditions (e.g., 1.2 eq CuBr, 35°C) .

- Robustness Testing : Introduce noise variables (e.g., moisture levels) to ensure reproducibility across lab environments .

(Basic) What safety and regulatory considerations are critical when handling this compound in academic labs?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。